(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime
Description
(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime (C$9$H${10}$N$2$O$2$) is a bicyclic heterocyclic compound featuring a fused pyranopyridine core and an oxime functional group at the 6-position. It is derived from its aldehyde precursor, 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde (C$9$H$9$NO$_2$, CAS 1222533-91-6), via condensation with hydroxylamine .
Properties
IUPAC Name |
(NE)-N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11-6-7-4-8-2-1-3-13-9(8)10-5-7/h4-6,12H,1-3H2/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAKDWDZKTYJU-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C=NO)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(N=CC(=C2)/C=N/O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- CAS Number : 1222533-91-6
- Structure : The compound features a pyridine ring fused with a pyranone structure and an oxime functional group.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including one-pot reactions that utilize readily available starting materials. These methods often involve the condensation of aldehydes with hydroxylamine in the presence of catalytic amounts of acid or base, leading to the formation of oximes.
Antimicrobial Activity
Research indicates that compounds containing the pyrano[2,3-b]pyridine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth effectively. A notable study demonstrated that certain analogs had minimum inhibitory concentrations (MIC) against various strains of bacteria, suggesting potential as antibacterial agents .
Antitumor Activity
The antitumor potential of this compound has been explored in vitro. In one study, compounds derived from this structure showed promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and HCT116. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDKs), indicating strong inhibitory effects on tumor growth mechanisms .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In a recent study focusing on neurodegenerative diseases, derivatives were tested for their ability to protect neuronal cells from oxidative stress and apoptosis. The results indicated a significant reduction in cell death compared to control groups .
Case Studies
-
Antimicrobial Efficacy :
- A series of experiments assessing the antimicrobial activity of various derivatives showed that some exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Example results:
Compound Bacterial Strain MIC (µg/mL) A E. coli 32 B S. aureus 16
-
Antitumor Activity :
- In vitro studies on cancer cell lines demonstrated varying degrees of cytotoxicity.
- Example results:
Cell Line IC50 (µM) HeLa 0.75 HCT116 1.20
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Neuroprotection :
- In models of oxidative stress, the compound showed a protective effect on neuronal cells.
- Example results:
Treatment Cell Viability (%) Control 45 Compound A 78
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Research has indicated that derivatives of pyrano[2,3-b]pyridine structures exhibit anticonvulsant properties. For instance, studies involving similar compounds have demonstrated efficacy in maximal electroshock seizure (MES) and pentylentetrazole (PTZ) seizure tests. The neurotropic activity of (E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime could potentially be evaluated using similar methodologies to establish its effectiveness against seizures and other neurological disorders .
2. Antitumor Properties
Compounds related to this compound have been investigated for their antitumor activity. A study designed new protein tyrosine kinase inhibitors based on pyridine frameworks, which showed significant binding affinities to epidermal growth factor receptors (EGFR). This indicates that modifications of the pyrano[2,3-b]pyridine structure may yield compounds with enhanced antitumor activity. The structure-activity relationship (SAR) studies conducted can provide insights into optimizing the efficacy of such compounds .
3. Neurotropic Activity
The compound's structural features suggest potential neurotropic activity. In related research, various derivatives have been synthesized and tested for their anxiolytic and antidepressant effects. The evaluation of this compound in psychotropic models could reveal its utility in treating anxiety and depression through mechanisms similar to those observed in established drugs like diazepam .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents, ring systems, or functional groups. Key examples include:
Physicochemical Properties
- Solubility and Stability: The oxime’s polarity (due to the -NOH group) likely enhances aqueous solubility compared to its aldehyde precursor. However, exact data are unavailable.
- Thermal Stability: Quinoline derivatives (e.g., 5d) exhibit melting points up to 179°C, suggesting thermal robustness . The oxime’s stability under storage conditions is unspecified.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
